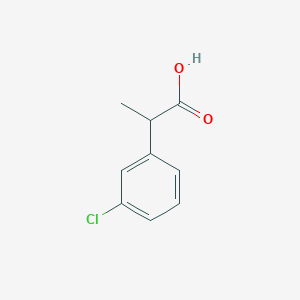

2-(3-Chlorophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUBJDXEYFCYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518482 | |

| Record name | 2-(3-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14161-84-3 | |

| Record name | 2-(3-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)propanoic acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Chlorophenyl)propanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details its fundamental chemical and physical characteristics, supported by established experimental protocols.

Core Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below, offering a clear comparison of its essential properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | PubChem CID: 13109535[1] |

| Molecular Weight | 184.62 g/mol | PubChem CID: 13109535[1] |

| Melting Point | 69.5-72 °C | ChemicalBook CAS: 14161-84-3[2] |

| Boiling Point (Predicted) | 286.6 ± 15.0 °C | ChemicalBook CAS: 14161-84-3[2] |

| Density (Predicted) | 1.263 ± 0.06 g/cm³ | ChemicalBook CAS: 14161-84-3[2] |

| pKa (Predicted) | 4.17 ± 0.10 | ChemicalBook CAS: 14161-84-3[2] |

| XLogP3 | 2.4 | PubChem CID: 13109535[1] |

| Aqueous Solubility | Data not available | N/A |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard methods widely used in the field.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of an aromatic carboxylic acid like this compound can be accurately determined using potentiometric titration.[3][4]

Materials:

-

This compound sample

-

Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol may be used if the compound has low aqueous solubility.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments from the buret.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the volume of NaOH added.

-

Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP), a measure of lipophilicity, is classically determined using the shake-flask method.[5][6][7][8]

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or a suitable buffer, typically at pH 7.4 for logD determination) to ensure thermodynamic equilibrium.

-

Sample Addition: Dissolve a known amount of this compound in one of the phases.

-

Partitioning: Add a known volume of the second phase to the first. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility

The solubility of an organic acid can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.

Materials:

-

This compound sample

-

Deionized water

-

Vials with tight-fitting caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.

-

Solubility Value: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Physicochemical Property Assessment Workflow

The following diagram illustrates a logical workflow for the assessment of key physicochemical properties of a compound like this compound.

References

- 1. This compound | C9H9ClO2 | CID 13109535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-CHLOROPHENYL)PROPIONIC ACID | 14161-84-3 [amp.chemicalbook.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(3-Chlorophenyl)propanoic Acid: An In-depth Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-chlorophenyl)propanoic acid, a compound of interest for research in drug development, particularly in the area of non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines detailed methodologies for its synthesis via multiple routes, presents quantitative data in structured tables, and includes visualizations of synthetic pathways and experimental workflows.

Introduction

This compound belongs to the class of 2-arylpropanoic acids, a well-established group of NSAIDs known as "profens".[1][2] These compounds primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] The substitution of a chlorine atom on the phenyl ring can modulate the compound's physicochemical properties and biological activity. This guide details three plausible and effective synthetic routes for the preparation of this compound for research and development purposes.

Synthetic Methodologies

Three primary synthetic routes are presented for the preparation of racemic this compound: Malonic Ester Synthesis, Willgerodt-Kindler Reaction of 3'-Chloroacetophenone, and Direct Alkylation of 3-Chlorophenylacetic Acid.

Malonic Ester Synthesis

This classical approach involves the alkylation of diethyl malonate with a suitable 3-chlorobenzyl halide, followed by hydrolysis and decarboxylation to yield the target propanoic acid.[3][4][5]

Willgerodt-Kindler Reaction of 3'-Chloroacetophenone

This method transforms 3'-chloroacetophenone into a thioamide using morpholine and sulfur, which is then hydrolyzed to the corresponding phenylacetic acid derivative. Subsequent alpha-methylation would be required to yield the final product.[6][7][8]

Direct Alkylation of 3-Chlorophenylacetic Acid

This route involves the direct methylation of the α-carbon of 3-chlorophenylacetic acid or its ester derivative using a strong base and a methylating agent.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the described synthetic methods, compiled from analogous reactions in the literature.

| Parameter | Malonic Ester Synthesis | Willgerodt-Kindler Reaction | Direct Alkylation |

| Starting Materials | Diethyl malonate, 1-(chloromethyl)-3-chlorobenzene | 3'-Chloroacetophenone, Morpholine, Sulfur | 3-Chlorophenylacetic acid methyl ester, Methyl iodide |

| Key Reagents | Sodium ethoxide, HCl/H₂O | Sodium hydroxide | Lithium diisopropylamide (LDA) |

| Reaction Time | 12-24 hours | 8-16 hours | 2-4 hours |

| Typical Yield | 70-85% | 60-75% | 75-90% |

| Purity | >95% after purification | >95% after purification | >95% after purification |

Experimental Protocols

Malonic Ester Synthesis of this compound

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

After the addition is complete, add 1-(chloromethyl)-3-chlorobenzene (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2-(3-chlorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude diethyl 2-(3-chlorobenzyl)malonate, add a solution of sodium hydroxide in ethanol/water.

-

Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic.

-

Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.[10]

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis via Willgerodt-Kindler Reaction

Step 1: Formation of the Thioamide

-

In a round-bottom flask, combine 3'-chloroacetophenone (1 equivalent), morpholine (2 equivalents), and elemental sulfur (2.5 equivalents).[6][8]

-

Heat the mixture to reflux for 6-10 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After cooling, the reaction mixture is typically used directly in the next step.

Step 2: Hydrolysis to 3-Chlorophenylacetic Acid

-

To the crude thioamide mixture, add a solution of sodium hydroxide in water/ethanol.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete.

-

Cool the reaction mixture and wash with diethyl ether to remove non-polar impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 3-chlorophenylacetic acid.

-

Filter the solid, wash with cold water, and dry to obtain the crude product.

Step 3: α-Methylation to this compound

-

The resulting 3-chlorophenylacetic acid is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

The methyl 3-chlorophenylacetate is then dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

-

A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise.

-

After stirring for 30 minutes, methyl iodide (1.2 equivalents) is added.

-

The reaction is allowed to warm to room temperature and stirred for 2-3 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with diethyl ether.

-

The organic layer is washed, dried, and concentrated. The resulting ester is then hydrolyzed to this compound using standard procedures as described in section 4.1, step 2.

Biological Context and Experimental Workflow

Signaling Pathway: Cyclooxygenase Inhibition

2-Arylpropanoic acids, including this compound, are known to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Inhibition of COX enzymes reduces the production of prostaglandins, thereby exerting therapeutic effects.

Caption: Inhibition of the COX pathway by NSAIDs.

Experimental Workflow for Characterization

The characterization of a novel propionic acid derivative like this compound typically involves a series of in vitro and in vivo assays to determine its efficacy and safety profile.

Caption: Workflow for NSAID candidate characterization.

Protocol for In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against COX-1 and COX-2.[11][12]

-

Preparation of Reagents: Prepare assay buffer (e.g., Tris-HCl), solutions of COX-1 and COX-2 enzymes, a solution of the substrate (arachidonic acid), and a solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction and Termination: Incubate the plate at 37°C for a defined time (e.g., 10 minutes). Stop the reaction by adding a stop solution (e.g., HCl).

-

Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition of the enzyme activity).

Conclusion

This guide provides a detailed framework for the synthesis and initial characterization of this compound for research purposes. The outlined synthetic routes offer flexibility in terms of starting materials and reaction conditions. The provided experimental workflow and specific assay protocol serve as a foundation for evaluating the biological activity of this and other novel profen derivatives as potential non-steroidal anti-inflammatory drugs. Researchers should adhere to all appropriate safety precautions when handling the chemicals and performing the reactions described herein.

References

- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activities of Phenylpropanoic Acid Derivatives: A Review of Related Structures

A comprehensive search of the scientific literature and chemical databases reveals a notable absence of specific information regarding the mechanism of action for 2-(3-Chlorophenyl)propanoic acid. While this compound is commercially available and has a defined chemical structure, there is no publicly available data detailing its specific biological targets, signaling pathways, or pharmacological effects. Professional databases such as PubChem list its chemical and physical properties but do not contain information on its biological activity or mechanism of action.

In the absence of direct evidence, this guide will provide an in-depth look at the mechanisms of action of structurally related compounds. It is crucial to emphasize that while these molecules share some chemical motifs with this compound, their biological activities are highly dependent on their specific substitutions and overall structure. Therefore, the following information should not be extrapolated to be the definitive mechanism of this compound but rather viewed as a review of the activities of related chemical entities. This information may, however, provide a foundation for future research and hypothesis generation for the compound .

Anti-inflammatory and Immunomodulatory Properties of a Complex Pyrrole Derivative

A structurally complex derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , has been investigated for its anti-inflammatory and immunomodulatory effects. This compound, which contains the chlorophenyl and propanoic acid moieties, has demonstrated significant biological activity in preclinical models.

1.1. Mechanism of Action

This derivative is believed to exert its effects through the modulation of key inflammatory mediators. Its mechanism is thought to involve:

-

Inhibition of Pro-inflammatory Cytokines: The compound has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), a central player in the inflammatory cascade.

-

Upregulation of Anti-inflammatory Cytokines: It has also been observed to increase the production of transforming growth factor-beta 1 (TGF-β1), a cytokine with potent anti-inflammatory and immunomodulatory functions.

The propanoic acid moiety in this class of compounds is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for cyclooxygenase (COX) enzyme inhibition. However, the primary mechanism appears to be centered on cytokine modulation.

1.2. Quantitative Data

The following table summarizes the reported in vivo effects of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid in a rat model of inflammation.

| Parameter | Treatment Group | Result | Statistical Significance (p-value) |

| Paw Edema | 20 mg/kg, single dose | Significant reduction at 2 hours | p = 0.001 |

| Paw Edema | 10, 20, and 40 mg/kg, 14-day repeated dose | Significant inhibition at all times | p < 0.001 |

| Serum TNF-α | 40 mg/kg, repeated dose | Significant decrease | p = 0.032 |

| Serum TGF-β1 | Single and repeated doses | Significant increase | p = 0.002 and p = 0.045, respectively |

| Serum IL-10 | Single and repeated doses | No significant change | Not applicable |

1.3. Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

-

Male Wistar rats are used in the study.

-

The test compound is administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

-

After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered to the right hind paw of each rat to induce inflammation.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer.

-

The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation:

-

Rats are treated with the test compound or vehicle for a specified period (e.g., single dose or repeated daily doses).

-

One hour after the final dose, systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).

-

After a set time (e.g., 2 hours) post-LPS injection, blood samples are collected via cardiac puncture.

-

Serum is separated by centrifugation and stored at -80°C until analysis.

-

Serum levels of cytokines (TNF-α, TGF-β1, IL-10) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

1.4. Signaling Pathway

The proposed signaling pathway for the anti-inflammatory effects of the pyrrole derivative is depicted below.

Caption: Proposed modulation of inflammatory cytokine production by the pyrrole derivative.

Phenylalanine Derivatives in Drug Discovery

Other related structures, such as 2-amino-3-(chlorophenyl)propanoic acid , are utilized as building blocks in medicinal chemistry and peptide synthesis. These are essentially phenylalanine amino acid analogs. Their "mechanism of action" is not intrinsic but rather depends on the larger molecule they are incorporated into. They can be used to synthesize peptides or small molecules that target a wide range of biological receptors and enzymes.

Herbicidal Activity of a Chlorophenoxy Analog

A structurally similar compound, (+-)-2-(3-Chlorophenoxy)propionic acid , is known to act as a herbicide. Its mechanism of action in plants is to mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death of the plant. This highlights how a small change in the chemical structure (phenyl vs. phenoxy) can dramatically alter the biological activity and target organism.

Inhibition of Acetyl-CoA Carboxylase by a Chlorophenoxy Derivative

Another related compound, 2-(p-chlorophenoxy)-2-methylpropionic acid , has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis. This mode of action is relevant to metabolic regulation.

Conclusion

While a definitive mechanism of action for This compound remains to be elucidated, the study of structurally related compounds provides valuable insights into its potential biological activities. The presence of the chlorophenyl and propanoic acid moieties in molecules with known anti-inflammatory, herbicidal, and enzyme-inhibitory properties suggests that this compound could possess interesting pharmacological characteristics. However, without direct experimental evidence, any proposed mechanism would be purely speculative. Further research, including in vitro and in vivo studies, is necessary to determine the specific biological targets and signaling pathways of this compound. This technical guide underscores the importance of precise chemical structure in determining biological function and highlights the current knowledge gap for this compound.

The Evolving Therapeutic Landscape of 2-(3-Chlorophenyl)propanoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(3-chlorophenyl)propanoic acid, a subclass of arylpropanoic acids, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, with a focus on their potential therapeutic applications in inflammation, pain, cancer, microbial infections, and neurological disorders. We consolidate quantitative data from various studies, present detailed experimental protocols for their biological evaluation, and visualize key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

The arylpropionic acid moiety is a well-established pharmacophore, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The substitution of a chlorine atom at the meta-position of the phenyl ring in 2-phenylpropanoic acid imparts unique physicochemical properties that influence the biological activity of its derivatives. This has spurred the synthesis and evaluation of a diverse library of compounds with potential applications extending beyond inflammation. This document serves as a comprehensive resource for researchers, summarizing the key findings and methodologies in the exploration of this compound derivatives.

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory and Analgesic Activity

Arylpropionic acid derivatives are well-known for their anti-inflammatory and analgesic effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

A notable derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated significant anti-inflammatory and immunomodulatory effects. In a carrageenan-induced paw edema model in Wistar rats, this compound, when administered intraperitoneally, showed a significant reduction in paw edema.[2] A single dose of 20 mg/kg significantly suppressed edema at the 2-hour mark (p = 0.001), and after 14 days of repeated dosing, all tested doses (10, 20, and 40 mg/kg) significantly inhibited paw edema at all time points (p < 0.001).[2]

The mechanism of action for the anti-inflammatory effects of these derivatives is not limited to COX inhibition. The aforementioned pyrrole derivative was also found to modulate cytokine levels. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α (p = 0.032) and significantly increased the levels of the anti-inflammatory cytokine TGF-β1 after both single and repeated doses (p = 0.002 and p = 0.045, respectively).[2]

Anticancer Activity

Several derivatives of this compound have exhibited promising anticancer activities against a range of human cancer cell lines. The mechanisms underlying these effects are believed to be multifactorial, potentially involving COX-2 inhibition, which is often upregulated in tumors, as well as other cellular pathways.

One study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, including a compound with a 4-chlorophenyl substituent, demonstrated significant antiproliferative activity. The IC50 value for the 4-chlorophenyl derivative against the A549 human lung adenocarcinoma cell line was 2.47 µM, which was more potent than the standard chemotherapeutic agent cisplatin (IC50 = 11.71 µM).[3] The same derivative showed lower cytotoxicity against non-cancerous HEK293 cells (IC50 = 37.99 µM), suggesting a degree of selectivity for cancer cells.[3] In silico studies for this class of compounds suggest potential interactions with human SIRT2 and EGFR, indicating a multi-targeted approach to its anticancer activity.[3]

Another study on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives showed inhibitory actions on HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.[4]

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 Value | Reference |

| 3-/[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acid | A549 (Lung) | 2.47 µM | [3] |

| 3-/[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acid | HEK293 (Non-cancerous) | 37.99 µM | [3] |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives (e.g., 7a, 7g) | HCT-116 (Colon) | 0.12 mg/mL | [4] |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative (7d) | HCT-116 (Colon) | 0.81 mg/mL | [4] |

Antimicrobial Activity

Chlorinated derivatives of 3-phenylpropanoic acid isolated from the marine actinomycete Streptomyces coelicolor have demonstrated significant and selective antimicrobial activities. Specifically, 3-(3-chloro-4-hydroxyphenyl)propanoic acid and its derivatives showed activity against Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives

| Compound | Escherichia coli (MIC) | Staphylococcus aureus (MIC) | Reference |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | 16 µg/mL | - | |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | 32 µg/mL | 64 µg/mL | |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | 32 µg/mL | 32 µg/mL |

Anticonvulsant Activity

A series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides has been synthesized and evaluated for anticonvulsant properties. These compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. One of the most active compounds, a derivative of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione, exhibited an ED50 of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz (32 mA) test, showing a more beneficial protective index than the reference drug valproic acid.[4] The proposed mechanism of action for these compounds involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[4]

Table 3: Anticonvulsant Activity of 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives

| Derivative Class | Test Model | ED50 Value | Reference |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (6) | MES test | 68.30 mg/kg | [4] |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (6) | 6 Hz (32 mA) test | 28.20 mg/kg | [4] |

Experimental Protocols

In Vivo Anti-inflammatory and Analgesic Assays

3.1.1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Thirty minutes after intraperitoneal (i.p.) or oral administration of the test compound, vehicle, or standard drug (e.g., Diclofenac), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured immediately before carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) after injection using a plethysmometer.

-

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

3.1.2. Hot Plate Test

This method is used to assess central analgesic activity.

-

Apparatus: A hot plate with a controlled temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Animals (e.g., mice) are placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

The test compound, vehicle, or standard drug (e.g., Morphine) is administered, and the reaction time is measured at different time points (e.g., 30, 60, 90 minutes).

-

-

Data Analysis: A significant increase in reaction time compared to the control group indicates analgesic activity.

In Vitro Assays

3.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the compounds on COX enzymes.

-

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to PGH2. This peroxidase activity can be monitored using a colorimetric or fluorometric probe.

-

General Protocol (Fluorometric):

-

The test compound is pre-incubated with purified COX-1 or COX-2 enzyme in a buffer containing a fluorometric probe.

-

The reaction is initiated by the addition of arachidonic acid.

-

The fluorescence is measured over time.

-

-

Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The percentage of inhibition is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

3.2.2. TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of TNF-α in biological samples.

-

Principle: This is a sandwich ELISA. An antibody specific for TNF-α is coated onto the wells of a microplate. The sample containing TNF-α is added, followed by a biotin-conjugated detection antibody. Streptavidin-HRP is then added, which binds to the biotin. Finally, a substrate is added that produces a color change proportional to the amount of TNF-α.

-

General Protocol:

-

Standards and samples are added to the antibody-coated wells and incubated.

-

After washing, the biotin-conjugated detection antibody is added and incubated.

-

After another wash, streptavidin-HRP is added and incubated.

-

Following a final wash, the substrate solution is added, and the color is allowed to develop.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of TNF-α in the samples is then determined from this standard curve.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile chemical scaffold with a wide range of potential therapeutic applications. The existing data strongly support their role as anti-inflammatory and analgesic agents, with mechanisms that may extend beyond simple COX inhibition to include the modulation of inflammatory cytokines. Furthermore, the potent in vitro anticancer activity of certain derivatives against various cancer cell lines highlights a significant area for further investigation, particularly in elucidating the specific molecular targets and signaling pathways involved. The observed antimicrobial and anticonvulsant properties of some derivatives also warrant more extensive exploration.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their various biological targets.

-

In-depth mechanistic studies: To fully characterize the signaling pathways responsible for their anticancer, antimicrobial, and anticonvulsant effects.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the most promising lead compounds.

-

Expansion to other therapeutic areas: Given their diverse biological activities, these derivatives may hold potential in other disease contexts not yet explored.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Chlorophenyl)propanoic acid [myskinrecipes.com]

- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

A Technical Guide to the Biological Activity of 2-(3-Chlorophenyl)propanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by analogs of 2-(3-Chlorophenyl)propanoic acid. This class of compounds has demonstrated significant potential across multiple therapeutic areas, including inflammation, oncology, and neuroscience. This document collates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.

Core Biological Activities

Analogs of this compound have been investigated for a range of biological activities, with the most prominent being:

-

Anti-inflammatory Activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.

-

Monoamine Reuptake Inhibition: Affecting the levels of key neurotransmitters in the central nervous system.

-

Prostaglandin EP3 Receptor Antagonism: Modulating the effects of prostaglandin E2.

The following sections will delve into the specifics of each of these activities, presenting quantitative data and the experimental protocols used for their determination.

Quantitative Data Presentation

The biological activities of various this compound analogs are summarized in the tables below, providing a comparative overview of their potency.

Table 1: Anti-inflammatory and COX Inhibitory Activity

| Compound/Analog | Assay | Target | Result (IC₅₀/Inhibition %) | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Carrageenan-induced paw edema (in vivo, rat) | Anti-inflammatory | Significant edema reduction at 10, 20, and 40 mg/kg after 14 days (p < 0.001) | [1][2] |

| 3-(((3-chlorophenyl)amino)methyl)-5-(2-((2,6-dichlorophenyl)amino)benzyl)-1,3,4-oxadiazole-2(3H)-thione | In vitro COX-2 inhibition | COX-2 | IC₅₀ = 9.0 μM | [3] |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | In vitro COX-2 inhibition | COX-2 | IC₅₀ = 0.48 μM | [3] |

Table 2: Anticancer Activity

| Compound/Analog | Cell Line | Assay | Result (IC₅₀) | Reference |

| 3-{[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanoic acid (22) | A549 (Lung) | Cytotoxicity | 2.47 µM | [4] |

| 3-{[4-(Phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanoic acid (21) | A549 (Lung) | Cytotoxicity | 5.42 µM | [4] |

| Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates | HCT-116 (Colon) | Cytotoxicity | 0.12 mg/mL to 0.81 mg/mL |

Table 3: Monoamine Reuptake Inhibition

| Compound/Analog | Transporter | Assay | Result (IC₅₀) |

| (2S,3S)-2-(3′-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | Dopamine (DAT) | [³H]DA uptake inhibition | 130 nM |

| (2S,3S)-2-(3′-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | Norepinephrine (NET) | [³H]NE uptake inhibition | 360 nM |

| (2S,3S)-2-(3′-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | Serotonin (SERT) | [³H]5-HT uptake inhibition | 1300 nM |

Table 4: EP3 Receptor Antagonism

| Compound/Analog | Assay | Target | Result |

| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | Radioligand binding | EP3 Receptor | Potent antagonists |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan in saline is administered into the right hind paw.

-

Compound Administration: Test compounds, a vehicle control, and a reference drug (e.g., Diclofenac) are administered, often intraperitoneally, at various doses.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at specified time points after carrageenan injection.

-

Data Analysis: The percentage of paw edema is calculated, and the anti-inflammatory effect of the compounds is determined by comparing the edema in the treated groups to the control group.[1][2]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the assay buffer, heme cofactor, the COX enzyme, and the test compound at various concentrations.

-

Incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX.

-

Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the dose-response curve.

Anticancer Activity

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Monoamine Reuptake Inhibition

Radiolabeled Neurotransmitter Uptake Assay in HEK293 Cells

This assay directly measures the inhibition of neurotransmitter transport into cells.

-

Cell Culture: HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are used.

-

Cell Plating: Cells are plated in 96-well plates and grown to confluence.

-

Assay Buffer: A buffer such as Krebs-Ringer-HEPES (KRH) is used.

-

Pre-incubation: Cells are washed and pre-incubated with the test compounds at various concentrations.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

-

Incubation: The plates are incubated for a short period to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of uptake is calculated for each compound concentration, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of many of these analogs is the inhibition of COX enzymes. This interrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. This can also lead to downstream effects on cytokine production, such as the modulation of TNF-α and TGF-β1.[1][2]

Caption: COX Inhibition Pathway and Cytokine Modulation.

Monoamine Reuptake Inhibition Mechanism

These analogs can act as inhibitors of monoamine transporters (DAT, NET, SERT), which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, the analogs increase the concentration of these neurotransmitters in the synapse, enhancing their signaling.[5][6]

Caption: Mechanism of Monoamine Reuptake Inhibition.

Prostaglandin EP3 Receptor Antagonism

Some analogs act as antagonists at the prostaglandin E2 (PGE2) receptor subtype EP3. The EP3 receptor is a G-protein coupled receptor that, upon activation by PGE2, typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels via a Gαi subunit. By blocking this receptor, the analogs prevent the downstream effects of PGE2 signaling.[7][8]

Caption: EP3 Receptor Antagonism Signaling Pathway.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for assessing the biological activity of these compounds.

General Workflow for In Vitro Biological Screening

Caption: General In Vitro Screening Workflow.

Workflow for In Vivo Anti-inflammatory Assessment

Caption: In Vivo Anti-inflammatory Assay Workflow.

Conclusion

The analogs of this compound represent a versatile chemical scaffold with a broad range of biological activities. The data and protocols presented in this guide highlight their potential as anti-inflammatory, anticancer, and neuromodulatory agents. Further structure-activity relationship (SAR) studies and optimization of these core structures could lead to the development of novel therapeutics with improved potency and selectivity. This document serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this promising class of compounds.

References

- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to 2-(3-Chlorophenyl)propanoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenyl)propanoic acid is a valuable carboxylic acid derivative that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its chemical structure, featuring a phenyl ring substituted with a chlorine atom and a propanoic acid moiety, provides multiple reactive sites for functional group transformations. This guide offers a comprehensive overview of its properties, synthesis, and key applications in organic synthesis, with a focus on providing practical experimental details and quantitative data to support laboratory research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 14161-84-3 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 69.5-72 °C | |

| Boiling Point | 286.6±15.0 °C (Predicted) | |

| pKa | 4.17±0.10 (Predicted) | |

| XLogP3 | 2.4 | [1] |

Synthesis of this compound

A reliable method for the synthesis of this compound is the malonic ester synthesis, starting from 3-chlorobenzyl chloride. This multi-step process involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis

This protocol is adapted from a similar synthesis of a regioisomer and is a standard method for the preparation of substituted propanoic acids.

Step 1: Synthesis of Diethyl 2-(3-chlorobenzyl)malonate

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

-

To this solution, add diethyl malonate (2.0 eq) dropwise with stirring.

-

Heat the mixture to 40-50 °C and add 3-chlorobenzyl chloride (1.0 eq) dropwise over 1 hour.

-

Maintain the reaction mixture at reflux for 2 hours to ensure complete reaction.

-

After cooling, remove the ethanol by distillation under reduced pressure.

-

To the residue, add water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2-(3-chlorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation to 2-(3-Chlorophenyl)acetic acid

-

The crude diethyl 2-(3-chlorobenzyl)malonate is hydrolyzed by refluxing with an excess of a 20% aqueous sodium hydroxide solution for 4-6 hours until the ester is fully consumed (monitored by TLC).

-

After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

-

The resulting dicarboxylic acid will spontaneously decarboxylate upon heating. Heat the acidified mixture to 80-100 °C for 1-2 hours until carbon dioxide evolution ceases.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(3-chlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step 3: Conversion to this compound

A standard one-carbon homologation, such as the Arndt-Eistert reaction, can be employed to convert 2-(3-chlorophenyl)acetic acid to the target this compound.[2][3][4]

Note: As a specific, detailed protocol for the direct synthesis of this compound was not found in the literature search, this generalized malonic ester synthesis provides a robust and well-established route.

Applications as a Building Block in Organic Synthesis

The carboxylic acid functionality of this compound allows for a variety of transformations, making it a valuable starting material for the synthesis of esters, amides, and alcohols.

Esterification

Esterification is a fundamental transformation of carboxylic acids, often used to modify the solubility and pharmacokinetic properties of a molecule.

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of methanol (10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the mixture at reflux (approximately 65 °C) for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(3-chlorophenyl)propanoate.

-

Purification can be achieved by flash column chromatography on silica gel.

| Reaction | Reagents & Conditions | Yield |

| Esterification | Methanol, cat. H₂SO₄, Reflux | Typically >90% |

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry for the synthesis of bioactive compounds.

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Add benzylamine (1.0 eq) followed by a tertiary amine base such as triethylamine (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude N-benzyl-2-(3-chlorophenyl)propanamide can be purified by column chromatography or recrystallization.

| Reaction | Reagents & Conditions | Yield |

| Amide Coupling | Benzylamine, EDC, HOBt, Et₃N, DCM, RT | Good to Excellent |

Reduction to Alcohol

The reduction of the carboxylic acid group provides access to the corresponding primary alcohol, a versatile intermediate for further functionalization.

Caution: Lithium aluminum hydride (LAH) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

-

In a dry three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-chlorophenyl)propan-1-ol.

-

The product can be purified by vacuum distillation or column chromatography.

| Reaction | Reagents & Conditions | Yield |

| Reduction | 1. LiAlH₄, THF, 0 °C to reflux2. H₂O, NaOH(aq) | High |

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the synthetic relationship between the starting materials and the key derivatives of this compound.

Conclusion

This compound is a readily accessible and highly useful building block in organic synthesis. Its carboxylic acid handle provides a gateway to a variety of important functional groups, including esters, amides, and alcohols. The synthetic routes and transformations detailed in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in the creation of novel and complex molecular architectures. The provided experimental frameworks, while adaptable, emphasize standard and reliable laboratory practices for achieving these key chemical conversions.

References

An In-depth Technical Guide to the Discovery and History of Chlorophenyl Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophenyl propanoic acids represent a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, most notably within the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, history, and key developmental milestones of these compounds. It delves into their synthesis, biological activities, and mechanisms of action, with a focus on their roles in inflammation and oncology. This document summarizes quantitative data on their biological efficacy, details key experimental protocols for their synthesis and evaluation, and visualizes associated signaling pathways to provide a thorough resource for researchers and drug development professionals.

Introduction: The Rise of Arylpropionic Acids

The story of chlorophenyl propanoic acids is intrinsically linked to the broader history of arylpropionic acids, a major class of NSAIDs. The development of these "profens" commenced in the mid-20th century, driven by the need for safer and better-tolerated alternatives to salicylates. While the exact date and discoverer of the first chlorophenyl propanoic acid are not widely documented, their synthesis and investigation were a logical extension of the structure-activity relationship studies being conducted on other arylpropionic acids like ibuprofen and naproxen.[1] The introduction of a chlorine atom onto the phenyl ring was explored to modulate the compound's lipophilicity, metabolic stability, and overall pharmacological profile. It is believed that these compounds were first synthesized in the context of developing novel NSAIDs and other therapeutic agents.[2][3]

Synthesis and Chemical Properties

Chlorophenyl propanoic acids are primarily synthesized through established organic chemistry reactions. The specific isomer (2-, 3-, or 4-chlorophenyl) dictates the choice of starting materials and synthetic strategy.

Key Synthetic Routes

Common methods for the synthesis of chlorophenyl propanoic acids include:

-

Friedel-Crafts Acylation/Alkylation: This is a classical approach where a chlorobenzene derivative reacts with an acylating or alkylating agent in the presence of a Lewis acid catalyst.[3]

-

Grignard Reactions: These reactions involve the use of a Grignard reagent derived from a chlorobenzyl halide, which then reacts with a suitable electrophile to build the propanoic acid side chain.[2]

-

Malonic Ester Synthesis: This method allows for the straightforward introduction of the carboxylic acid group. For instance, a chlorobenzyl halide can be reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired chlorophenyl propanoic acid.

Chemical Properties

The physicochemical properties of the three main isomers of chlorophenyl propanoic acid are summarized in the table below. These properties, particularly lipophilicity (LogP), can influence the pharmacokinetic and pharmacodynamic characteristics of the compounds.

| Property | 2-Chlorophenyl Propanoic Acid | 3-Chlorophenyl Propanoic Acid | 4-Chlorophenyl Propanoic Acid |

| Molecular Formula | C₉H₉ClO₂ | C₉H₉ClO₂ | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol | 184.62 g/mol | 184.62 g/mol |

| Appearance | White to off-white crystalline solid | - | White to off-white crystalline solid |

| Melting Point | - | - | 127-131 °C |

| LogP | - | - | 2.35720 |

Biological Activities and Mechanisms of Action

The primary biological activity of chlorophenyl propanoic acids and their derivatives is the inhibition of cyclooxygenase (COX) enzymes, which is the hallmark of most NSAIDs. However, recent research has unveiled a broader spectrum of activities, including anticancer properties.

Anti-inflammatory Activity: COX Inhibition

Chlorophenyl propanoic acids, like other profens, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The inhibition of prostaglandin synthesis reduces the inflammatory response.

The following diagram illustrates the cyclooxygenase pathway and the site of action for NSAIDs, including chlorophenyl propanoic acid derivatives.

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Anticancer Activity

Emerging research has demonstrated that some derivatives of chlorophenyl propanoic acids possess anticancer properties. Their mechanisms of action are believed to be multifactorial and can be both COX-dependent and COX-independent.[5] Some proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Recent studies have suggested that certain derivatives may target other signaling pathways implicated in cancer, such as those involving Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).

The table below summarizes the in vitro anticancer activity of a representative chlorophenyl propanoic acid derivative against a human lung cancer cell line.

| Compound | Cell Line | IC₅₀ (µM) |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | A549 (Lung Carcinoma) | Data not specified, but showed activity |

Pharmacokinetics: ADME Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of chlorophenyl propanoic acids are crucial for their therapeutic efficacy and safety. As with most NSAIDs, they are generally well-absorbed orally, highly protein-bound, and metabolized in the liver before being excreted by the kidneys.[4][6]

-

Absorption: Generally well-absorbed from the gastrointestinal tract.[6]

-

Distribution: Highly bound to plasma proteins, leading to a relatively small volume of distribution.[6]

-

Metabolism: Primarily metabolized in the liver through oxidation and glucuronidation.[4]

-

Excretion: The metabolites are predominantly excreted in the urine.[6]

The specific pharmacokinetic parameters can vary depending on the isomer and any additional chemical modifications.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of chlorophenyl propanoic acids.

Synthesis of 3-(4-Chlorophenyl)propanoic Acid

This protocol describes a representative synthesis of 3-(4-chlorophenyl)propanoic acid via hydrogenation.

Materials:

-

Benzyl 4-chlorocinnamate

-

5% Palladium on beta zeolite catalyst

-

Ethyl acetate

-

Hydrogen gas (balloon)

-

Membrane filter (0.45 µm)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a test tube, suspend 136.4 mg (0.5 mmol) of benzyl 4-chlorocinnamate and 21.2 mg of 5% Pd/beta zeolite catalyst in 1 mL of ethyl acetate.

-

Seal the test tube with a septum.

-

Purge the system with hydrogen gas by piercing the septum with a needle attached to a hydrogen-filled balloon and another needle for venting. Repeat this process three times.

-

Fill the test tube with hydrogen gas.

-

Stir the reaction mixture vigorously at 40°C for 1.5 hours.

-

After the reaction is complete, filter the solution through a 0.45 µm membrane filter to remove the catalyst.

-

Wash the filter with an additional 15 mL of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or chromatography if necessary. The yield of 3-(4-chlorophenyl)propanoic acid is typically high (e.g., 98%).[7]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., a chlorophenyl propanoic acid derivative)

-

Assay buffer

-

Heme cofactor

-

Fluorometric probe (e.g., as found in commercially available kits)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

-

Add a fluorometric probe to the reaction mixture.

-

Initiate the reaction by adding arachidonic acid to all wells simultaneously.

-

Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and use non-linear regression to calculate the IC₅₀ value.[8][9]

MTT Assay for Cell Viability and Anticancer Activity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for about 10 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[10][11]

The following workflow diagram illustrates the key steps in determining the IC₅₀ of a compound using the MTT assay.

Caption: Workflow for IC50 Determination using MTT Assay.

Conclusion

Chlorophenyl propanoic acids and their derivatives have a rich history rooted in the development of non-steroidal anti-inflammatory drugs. Their synthesis is well-established, and their primary mechanism of action as COX inhibitors is well-understood. The ongoing exploration of their anticancer activities and the elucidation of novel mechanisms of action highlight the continued importance of this chemical scaffold in drug discovery. This technical guide provides a foundational resource for researchers, summarizing key historical context, synthetic and analytical protocols, and biological activities to support further investigation and development of this versatile class of compounds.

References

- 1. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-(3-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(3-Chlorophenyl)propanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~11.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.35 | Singlet | 1H | Ar-H (C2-H) |

| ~7.25 | Multiplet | 3H | Ar-H (C4-H, C5-H, C6-H) |

| ~3.72 | Quartet | 1H | Methine (-CH) |

| ~1.55 | Doublet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~179.5 | Carbonyl (C=O) |

| ~142.0 | Aromatic (C1) |

| ~134.5 | Aromatic (C3) |

| ~130.0 | Aromatic (C5) |

| ~128.5 | Aromatic (C6) |

| ~127.0 | Aromatic (C4) |

| ~126.5 | Aromatic (C2) |

| ~45.0 | Methine (-CH) |

| ~18.5 | Methyl (-CH₃) |

Table 3: Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2990 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1725 - 1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic Ring) |

| 1320 - 1210 | Strong | C-O stretch |

| 800 - 600 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z (Mass/Charge) | Predicted Relative Abundance (%) | Fragment Assignment |

| 184/186 | 30 | [M]⁺, Molecular ion (³⁵Cl / ³⁷Cl isotopes) |

| 139/141 | 100 (Base Peak) | [M-COOH]⁺ |

| 111/113 | 40 | [C₆H₄Cl]⁺ |

| 75 | 25 | [C₆H₃]⁺ |

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis of a Chemical Compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample for both ¹H and ¹³C NMR.

-

Sample Preparation: Weigh approximately 10-50 mg of the solid this compound.[1] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial.[1] Ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Pass the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-6 cm in depth.[1]

-